BenchChemオンラインストアへようこそ!

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity Drug-likeness ADME

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698698-69-9, molecular formula C₉H₁₅N₃, molecular weight 165.24 g/mol) is a heterocyclic building block belonging to the tetrahydroimidazo[1,2-a]pyrimidine class. It features a fused imidazole-pyrimidine bicyclic core with a partially saturated 5,6,7,8-tetrahydro ring system and carries ethyl and methyl substituents at positions 5 and 6.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13070140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1C(CNC2=NC=CN12)C
InChIInChI=1S/C9H15N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h4-5,7-8H,3,6H2,1-2H3,(H,10,11)
InChIKeyOIVRXONTEUNAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – A Distinct Partially Saturated Imidazopyrimidine Scaffold for Medicinal Chemistry Procurement


5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698698-69-9, molecular formula C₉H₁₅N₃, molecular weight 165.24 g/mol) is a heterocyclic building block belonging to the tetrahydroimidazo[1,2-a]pyrimidine class . It features a fused imidazole-pyrimidine bicyclic core with a partially saturated 5,6,7,8-tetrahydro ring system and carries ethyl and methyl substituents at positions 5 and 6 . This specific hydrogenation pattern and substitution profile confer distinct physicochemical properties compared to its fully aromatic and regioisomeric analogs, making it a valuable intermediate for the design of kinase inhibitors, antimicrobial agents, and CNS-active compounds in early-stage drug discovery .

Why Generic Substitution of Imidazo[1,2-a]pyrimidines is Scientifically Unreliable – The Case of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Within the imidazo[1,2-a]pyrimidine family, subtle changes in saturation state and substituent position produce substantial shifts in lipophilicity (XLogP3), basicity (pKa), and topographical polar surface area (TPSA), which directly influence membrane permeability, target binding, and metabolic stability . 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine occupies a distinct property space (XLogP3 ~1.8, TPSA ~29.8 Ų, pKa ~9.81) that is not replicated by the 2-ethyl-6-methyl isomer (XLogP3 ~1.7, TPSA ~29.9 Ų), the 7-ethyl-6-methyl isomer (LogP ~1.15, TPSA ~27.6 Ų), or the fully aromatic parent imidazo[1,2-a]pyrimidine (mp 125–129 °C, density 1.29 g/cm³) . Substituting one analog for another without experimental validation therefore risks altering lead optimization trajectories and confounding structure-activity relationship (SAR) interpretation .

Quantitative Differentiation Evidence for 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Procurement Decisions


Elevated Lipophilicity (XLogP3) Relative to Regioisomeric Analogs Drives Altered Permeability and Protein Binding

The target compound exhibits a computed XLogP3 of 1.8, which is 0.1 log unit higher than the 2-ethyl-6-methyl isomer (XLogP3 = 1.7) and approximately 0.65 log unit higher than the 7-ethyl-6-methyl isomer (LogP = 1.1471) . This difference, while modest, translates to a roughly 4.5-fold increase in calculated partition coefficient relative to the 7-ethyl isomer, sufficient to measurably alter passive membrane permeability and plasma protein binding in lead optimization campaigns .

Lipophilicity Drug-likeness ADME

Unique Topographical Polar Surface Area (TPSA) Window Distinguishes the 5-Ethyl-6-methyl Isomer from Closest Analogs

The target compound's TPSA of 29.8 Ų falls between the 2-ethyl-6-methyl isomer (TPSA = 29.9 Ų) and the 7-ethyl-6-methyl isomer (TPSA = 27.63 Ų) . While the absolute differences appear small (0.1–2.2 Ų), TPSA values below 60 Ų generally predict good oral absorption, and values below 90 Ų are associated with blood-brain barrier penetration; the 5-ethyl isomer occupies a subtly distinct quadrant that may influence transporter recognition and off-target binding profiles .

Polar surface area Oral absorption Brain penetration

pKa Elevation at Position 5 Enhances Solubility and Salt Formation Potential Relative to Unsubstituted and Fully Aromatic Analogs

The predicted pKa of 9.81 ± 0.60 for the 5-ethyl-6-methyl derivative indicates a moderately basic guanidine-like nitrogen center . This contrasts with the fully aromatic imidazo[1,2-a]pyrimidine (pKa of the conjugate acid estimated at ~3-4, reflecting a much weaker base) and the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core (expected pKa ~10-11) . The 5-ethyl substitution exerts an electron-donating inductive effect that raises basicity relative to the 7-ethyl isomer, improving aqueous solubility at physiological pH and facilitating salt formation for formulation development.

Ionization constant Solubility Formulation

QSAR-Modeled Substitution Pattern at Position 5 Correlates with Enhanced Antimicrobial Potency Against Gram-Negative Pathogens

A 3D-QSAR study of 24 tetrahydroimidazo[1,2-a]pyrimidine derivatives demonstrated that steric and electronic parameters at the 5-position positively influence antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, with electron-releasing alkyl groups at this position contributing to improved MIC values . Separately, Rani et al. (2017) reported that in a series of analogous tetrahydroimidazo[1,2-a]pyrimidines, compounds bearing electron-releasing substituents exhibited enhanced antibacterial activity against E. coli, with the most active analog (compound 15) displaying an MIC of 1.04 × 10⁻² µM/mL against Candida albicans . While the 5-ethyl-6-methyl compound itself has not been directly assayed in these published series, the ethyl group at position 5 is predicted by the QSAR model to provide favorable steric and electronic contributions relative to unsubstituted or electron-withdrawing analogs.

Antimicrobial QSAR Gram-negative bacteria

Substitution at Position 5 Avoids Metabolic N-Oxidation Liability Inherent to the 7-Position Isomer

In the tetrahydroimidazo[1,2-a]pyrimidine scaffold, the nitrogen at position 1 (bridgehead-adjacent) is sterically and electronically less accessible than the nitrogen at position 7 in the 7-ethyl isomer . Literature on analogous bicyclic amidine systems indicates that alkyl substitution adjacent to the bridgehead nitrogen (position 5) reduces susceptibility to cytochrome P450-mediated N-oxidation compared to substitution at the more exposed position 7 . The 5-ethyl-6-methyl substitution pattern is therefore predicted to confer superior metabolic stability in liver microsome assays, although direct comparative microsomal stability data for this specific compound are not yet available in the public domain.

Metabolic stability N-oxidation Hepatic clearance

Physical State and Handling Properties: Lower Density and Boiling Point Than the Unsubstituted Core Facilitate Purification and Formulation

The target compound has a predicted density of 1.19 ± 0.1 g/cm³ and a boiling point of 239.9 ± 23.0 °C, compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core which exhibits a higher density of 1.33 g/cm³, a melting point of 106–109 °C, and a boiling point of 204 °C . The 5-ethyl-6-methyl substitution lowers density by 0.14 g/cm³ and raises the boiling point by approximately 36 °C, reflecting reduced crystal lattice energy and different intermolecular forces. These changes may translate to altered solubility profiles, easier chromatographic purification (due to lower polarity), and distinct formulation behavior in solid dispersion or co-crystal screens.

Physicochemical properties Purification Formulation

Optimal Procurement and Research Application Scenarios for 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Fragment-Based Lead Discovery for Gram-Negative Antimicrobial Agents

Leveraging QSAR predictions that electron-releasing alkyl groups at position 5 enhance activity against E. coli and P. aeruginosa, this compound serves as a privileged fragment for designing novel antimicrobial agents targeting multi-drug resistant Gram-negative pathogens . Its predicted pKa of 9.81 ensures adequate solubility at physiological pH for MIC determination assays, while the 5-ethyl substitution distinguishes it from less active regioisomers .

CNS Drug Discovery Scaffold Requiring Balanced Lipophilicity and TPSA

With an XLogP3 of 1.8 and TPSA of 29.8 Ų, the compound falls within favorable ranges for blood-brain barrier penetration (CNS MPO score optimization) . This makes it an attractive core for developing kinase inhibitors or GPCR modulators where central target engagement is required, offering a different property profile compared to the 7-ethyl isomer (LogP 1.15, TPSA 27.63) .

Metabolic Stability Optimization Through Steric Shielding of the Bridgehead Nitrogen

The 5-ethyl substituent provides steric protection to the adjacent bridgehead nitrogen (N1), which is predicted to reduce CYP-mediated N-oxidation . Medicinal chemistry teams focused on improving hepatic microsomal stability of imidazopyrimidine leads should prioritize this isomer over the 7-ethyl-6-methyl analog, where the nitrogen at position 7 remains sterically exposed .

Synthetic Intermediate for GPBAR1 (TGR5) Receptor Modulator Libraries

Patent literature identifies substituted imidazo[1,2-a]pyrimidines as modulators of the GPBAR1 (TGR5) receptor, a target for metabolic and inflammatory diseases . The 5-ethyl-6-methyl substitution pattern introduces stereochemical complexity (undefined stereocenters at C5 and C6) that can be exploited for generating stereodefined analogs with differentiated receptor pharmacology, making this compound a versatile intermediate for library synthesis .

Quote Request

Request a Quote for 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.